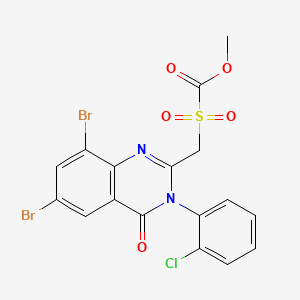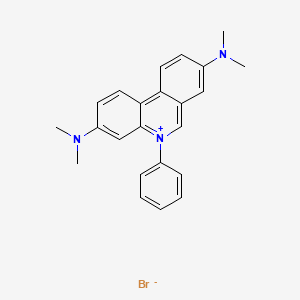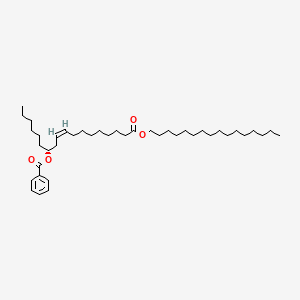
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- is a complex organic compound with the molecular formula C41H70O4 and a molecular weight of 626.99 g/mol. This compound is characterized by its unique structure, which includes a long hydrocarbon chain with a benzoyloxy group and a hexadecyl ester moiety. It is often used in specialized chemical applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- typically involves esterification and benzoylation reactions. One common synthetic route includes the esterification of 9-octadecenoic acid with hexadecanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the benzoylation of the resulting ester using benzoyl chloride in the presence of a base like pyridine. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyloxy group, using reagents like sodium methoxide or sodium ethoxide.
Scientific Research Applications
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- include:
Ricinoleic acid derivatives: These compounds share similar structural features but differ in their functional groups and chain lengths.
Oleic acid esters: These esters have similar hydrocarbon chains but lack the benzoyloxy group, resulting in different chemical properties and applications.
Linoleic acid esters: These compounds have multiple double bonds in their hydrocarbon chains, leading to distinct reactivity and biological effects.
The uniqueness of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
199277-63-9 |
|---|---|
Molecular Formula |
C41H70O4 |
Molecular Weight |
627.0 g/mol |
IUPAC Name |
[(Z,7R)-18-hexadecoxy-18-oxooctadec-9-en-7-yl] benzoate |
InChI |
InChI=1S/C41H70O4/c1-3-5-7-9-10-11-12-13-14-15-18-21-24-31-37-44-40(42)36-30-23-20-17-16-19-22-29-35-39(34-28-8-6-4-2)45-41(43)38-32-26-25-27-33-38/h22,25-27,29,32-33,39H,3-21,23-24,28,30-31,34-37H2,1-2H3/b29-22-/t39-/m1/s1 |
InChI Key |
YLAIPWUZYVLXLF-SPNGBWAXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



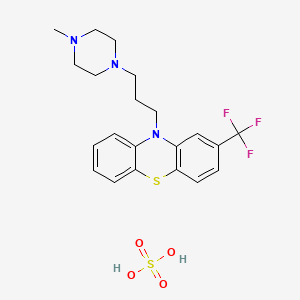
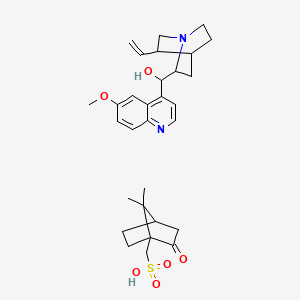
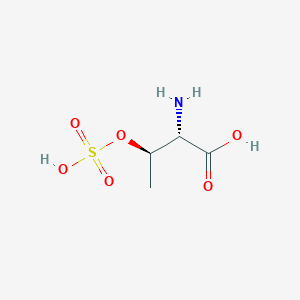
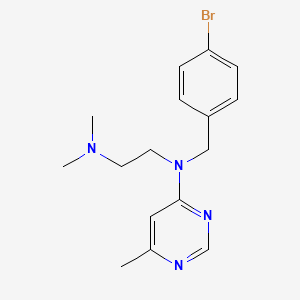
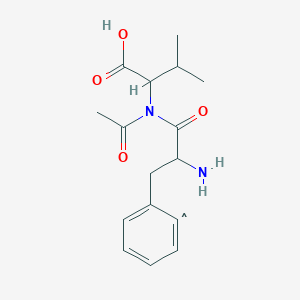
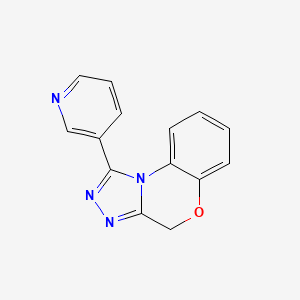

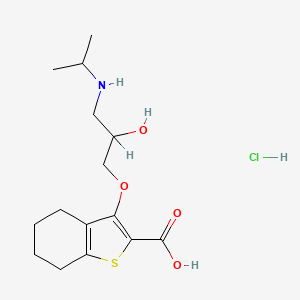
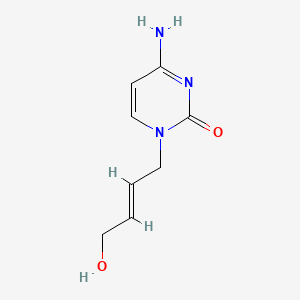

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
